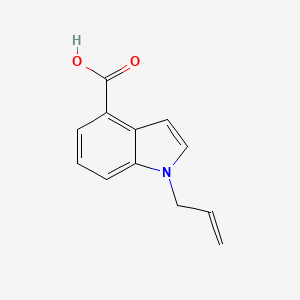

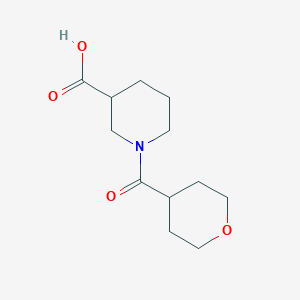

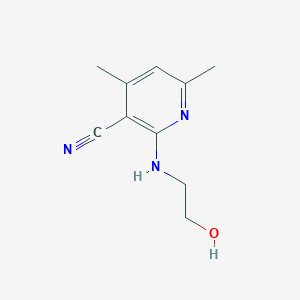

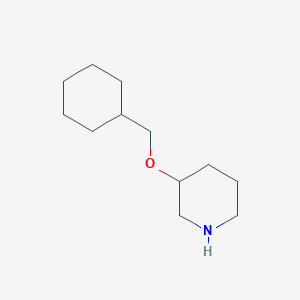

2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile

Overview

Description

The compound is a derivative of 2-hydroxyethylamino compounds. These compounds are often used in the synthesis of various pharmaceuticals and have a wide range of applications .

Molecular Structure Analysis

The molecular structure of similar compounds involves a hydroxyethylamino group attached to a carbon chain .Chemical Reactions Analysis

Again, while specific reactions involving “2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile” are not available, similar compounds are known to undergo a variety of reactions, including degradation in carbonated environments .Physical And Chemical Properties Analysis

Physical and chemical properties of similar compounds have been studied, including surface tension in water and hydrochloric acid .Scientific Research Applications

Hydrogel Development

Hydrogels are three-dimensional networks of hydrophilic polymers that can retain a significant amount of water. “2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile” can be utilized in the synthesis of hydrogels due to its hydrophilic groups such as -NH2 and -OH. These hydrogels have applications in drug delivery systems , where they can control the release of medication .

Spinal Cord Injury Treatment

In the biomedical field, hydrogels synthesized using compounds like “2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile” can be applied to spinal cord injury treatments. They provide a scaffold that supports the growth and regeneration of nerve tissues .

Supercapacitor Components

The compound’s ability to undergo significant volume phase transitions makes it suitable for use in supercapacitors . These are energy storage devices that benefit from the compound’s electroactive properties, potentially improving energy density and charge-discharge cycles .

Sensing and Actuation

“Smart” hydrogels incorporating “2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile” can respond to environmental stimuli such as temperature and pH changes. This makes them ideal for use in sensors and actuators in various industrial and biomedical applications .

CO2 Capture

The compound has been studied for its application in CO2 capture . It can form aqueous solutions that react with CO2, which is crucial for developing technologies aimed at reducing greenhouse gas emissions .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(2-hydroxyethylamino)-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-7-5-8(2)13-10(9(7)6-11)12-3-4-14/h5,14H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICNJQQQZSTDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)NCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B1386128.png)

![N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine](/img/structure/B1386130.png)

![1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine](/img/structure/B1386135.png)

amine](/img/structure/B1386142.png)

![Propyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1386146.png)